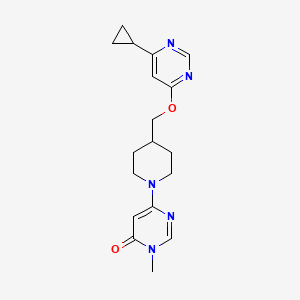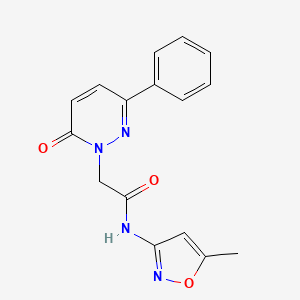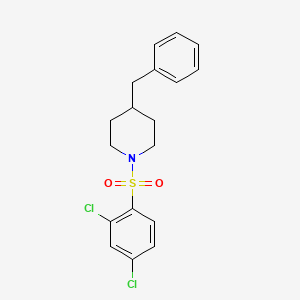![molecular formula C23H19FN4OS B2888307 N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422533-75-3](/img/structure/B2888307.png)
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a synthetic organic compound with the molecular formula C23H19FN4OS and a molecular weight of 418.49 g/mol. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
作用機序
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been shown to exhibit their effects through various mechanisms, such as free radical reactions
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids . More research is needed to determine the exact biochemical pathways affected by this compound.
生化学分析
Biochemical Properties
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by this compound can modulate various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, including those mediated by receptor tyrosine kinases. By inhibiting these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound may reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The quinazoline core of the compound is known to interact with the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, disrupting signaling cascades that are crucial for cell survival and proliferation. Additionally, the fluorophenyl group enhances the binding affinity and specificity of the compound for its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations facilitate the excretion of the compound from the body. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been found to localize predominantly in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules. Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting sequences or modifications that facilitate its transport to these compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction of 4-fluoroaniline with 2-chloroquinazoline to form 4-(4-fluoroanilino)quinazoline. This intermediate is then reacted with benzyl mercaptan and chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based anticancer drug.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the sulfanylacetamide moiety and the fluoroanilino group differentiates it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .
特性
IUPAC Name |
N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS/c24-17-10-12-18(13-11-17)26-22-19-8-4-5-9-20(19)27-23(28-22)30-15-21(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXXJRCUQKZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2888226.png)
![6-Cyclopropyl-2-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2888227.png)
![([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B2888228.png)
![5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2888229.png)


![3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2888236.png)





![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)
